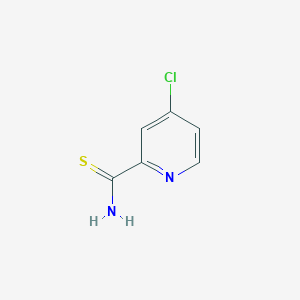

4-Chloropyridine-2-carbothioamide

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of synthetic and medicinal chemistry. rsc.orgrsc.org Its presence in numerous natural products, such as alkaloids and vitamins, underscores its biological relevance. rsc.orgnih.gov In drug design, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to the development of drugs with diverse therapeutic applications. rsc.orgnih.govresearchgate.net The inclusion of a pyridine ring can enhance the solubility and bioavailability of less soluble compounds, a crucial aspect of pharmaceutical development. researchgate.net Consequently, pyridine and its derivatives are integral components in a significant percentage of FDA-approved drugs, spanning therapeutic areas like infectious diseases, oncology, and neurology. nih.gov The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. researchgate.netnih.gov

Overview of Carbothioamide Functionality in Organic Synthesis and Biological Systems

The carbothioamide group, also known as a thioamide, is a functional group with the general structure R-CS-NR'R''. It serves as a versatile building block in organic synthesis, participating in a variety of chemical transformations to create more complex heterocyclic systems. In medicinal chemistry, the replacement of an amide with a thioamide can significantly alter a molecule's biological profile. Thioamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov For instance, some carbothioamide-containing compounds have shown potential as urease inhibitors. The unique electronic and steric properties of the carbothioamide moiety contribute to its ability to interact with biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.

Positioning of 4-Chloropyridine-2-carbothioamide within the Broader Context of Pyridine Derivatives

4-Chloropyridine-2-carbothioamide is a specific derivative that combines the features of a halogenated pyridine and a carbothioamide. The chlorine atom at the 4-position of the pyridine ring influences the molecule's electronic properties and can serve as a handle for further synthetic modifications. Halogenated pyridines are important intermediates in the production of pharmaceuticals and agrochemicals. chempanda.com The carbothioamide group at the 2-position introduces the potential for diverse biological interactions and further chemical reactions. This particular substitution pattern makes 4-Chloropyridine-2-carbothioamide a subject of interest for researchers exploring new bioactive compounds and novel synthetic methodologies. While its direct applications are still under investigation, its structural components suggest potential for development in areas where pyridine and carbothioamide functionalities have already shown promise.

Structure

3D Structure

Properties

CAS No. |

62150-52-1 |

|---|---|

Molecular Formula |

C6H5ClN2S |

Molecular Weight |

172.64 g/mol |

IUPAC Name |

4-chloropyridine-2-carbothioamide |

InChI |

InChI=1S/C6H5ClN2S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |

InChI Key |

ZBCFNVBYLVYCFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Chloropyridine 2 Carbothioamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Further investigation in specialized chemical databases or academic literature specifically reporting the synthesis and characterization of 4-Chloropyridine-2-carbothioamide would be necessary to obtain the data required for this article.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a chemical compound. For 4-Chloropyridine-2-carbothioamide, with a molecular formula of C₆H₅ClN₂S, this analysis would quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl).

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the elemental composition. The percentage of sulfur is typically determined by methods such as inductively coupled plasma (ICP) or other classical techniques, while chlorine content can be ascertained through methods like ion chromatography after combustion.

The experimentally determined percentages are then compared with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial verification of the compound's empirical formula and purity.

Table 1: Theoretical and Placeholder Experimental Elemental Analysis Data for 4-Chloropyridine-2-carbothioamide (C₆H₅ClN₂S)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 41.74 | Data not available |

| Hydrogen (H) | 2.92 | Data not available |

| Nitrogen (N) | 16.23 | Data not available |

| Sulfur (S) | 18.57 | Data not available |

| Chlorine (Cl) | 20.54 | Data not available |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

Key parameters obtained from X-ray crystallography include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This data is essential for understanding the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding.

Table 2: Placeholder Crystallographic Data for 4-Chloropyridine-2-carbothioamide

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Without access to published research that has successfully synthesized and characterized 4-Chloropyridine-2-carbothioamide, the specific empirical data for these analytical techniques cannot be provided. The information presented herein is based on the standard scientific methodologies that would be applied to elucidate the structure and composition of this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloropyridine 2 Carbothioamide

Reactivity of the Carbothioamide Group

The carbothioamide group, a sulfur analogue of the more common carboxamide, imparts a distinct set of reactive properties to the molecule. This functional group is characterized by the presence of a thiono-sulfur atom, which plays a pivotal role in its chemical transformations.

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom of the carbothioamide moiety in 4-Chloropyridine-2-carbothioamide exhibits notable nucleophilic character. This is attributed to the presence of lone pairs of electrons on the sulfur atom, making it susceptible to attack by various electrophiles. This nucleophilicity allows for a range of derivatization reactions at the sulfur center. For instance, the sulfur atom can readily undergo S-alkylation upon treatment with alkyl halides, leading to the formation of S-alkylated thioimidate derivatives. This transformation is a key step in the synthesis of various heterocyclic systems.

Electrophilic Reactivity and Potential for Derivatization

While the sulfur atom is nucleophilic, the carbon atom of the carbothioamide group possesses electrophilic character. This duality in reactivity is a hallmark of thioamides. The electrophilicity of the carbon atom can be enhanced by activation of the thioamide group, for example, through N-acylation or reaction with activating agents. This activation facilitates nucleophilic attack at the carbon, enabling transformations such as transamidation.

Furthermore, the carbothioamide group serves as a valuable synthon for the construction of various five-membered heterocyclic rings. For example, reaction with α-halocarbonyl compounds can lead to the formation of thiazole (B1198619) derivatives through a Hantzsch-type synthesis. Similarly, reactions with other bifunctional reagents can yield thiadiazoles and other important heterocyclic scaffolds, highlighting the significant potential for derivatization inherent in the carbothioamide functionality.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 4-Chloropyridine-2-carbothioamide is an electron-deficient aromatic system, a characteristic that is further accentuated by the presence of the nitrogen heteroatom. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity at the Chloro-Substituted Position 4 of the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is a good leaving group and represents the primary site for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reactivity provides a straightforward method for introducing diverse functionalities at this position, thereby modifying the electronic and steric properties of the molecule.

Influence of the Carbothioamide Group on Pyridine Ring Reactivity

The presence of the carbothioamide group at the 2-position of the pyridine ring is expected to exert an electronic influence on the reactivity of the entire molecule, including the SNAr reaction at the 4-position. While specific quantitative data on the electronic effect of a 2-carbothioamide group on the reactivity of 4-chloropyridine (B1293800) is not extensively documented in readily available literature, general principles of substituent effects on pyridine rings can be applied. The carbothioamide group is generally considered to be an electron-withdrawing group, which would further activate the pyridine ring towards nucleophilic attack. This enhanced electrophilicity at the 4-position would facilitate the displacement of the chloro substituent, potentially leading to milder reaction conditions or higher yields compared to unsubstituted 4-chloropyridine.

Pathways to Diverse Chemical Scaffolds

The dual reactivity of 4-Chloropyridine-2-carbothioamide, combining the versatile chemistry of the carbothioamide group with the susceptibility of the 4-chloropyridine core to nucleophilic substitution, opens up numerous pathways to a wide variety of chemical scaffolds.

One prominent synthetic strategy involves the sequential or tandem reaction at both reactive sites. For instance, a nucleophile can first displace the chlorine atom at the 4-position, followed by a cyclization reaction involving the carbothioamide group to construct fused heterocyclic systems. The carbothioamide moiety can be utilized to build thiazole, thiadiazole, or other sulfur and nitrogen-containing rings fused to the pyridine core.

For example, the reaction of 4-Chloropyridine-2-carbothioamide with an α-haloketone could proceed via initial S-alkylation followed by intramolecular cyclization to yield a thiazolopyridine derivative. Subsequent nucleophilic substitution at the 4-position would then allow for further diversification of the scaffold. Alternatively, initial nucleophilic substitution at the 4-position followed by modification of the carbothioamide group offers another route to novel compounds.

Cyclization Reactions involving the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a key player in the cyclization reactions of 4-Chloropyridine-2-carbothioamide. Its sulfur and nitrogen atoms can act as nucleophiles, enabling the formation of new heterocyclic rings through reactions with appropriate bifunctional electrophiles. A classic example of this reactivity is the Hantzsch thiazole synthesis.

In this reaction, the thioamide functionality reacts with an α-haloketone. The sulfur atom of the carbothioamide attacks the carbon bearing the halogen, and the nitrogen atom subsequently condenses with the ketone's carbonyl group to form a thiazole ring. For 4-Chloropyridine-2-carbothioamide, this reaction would lead to the formation of 2-(4-chloropyridin-2-yl)thiazole derivatives. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. This pathway is a fundamental method for synthesizing substituted thiazoles, which are significant scaffolds in medicinal chemistry.

Table 1: Hantzsch Thiazole Synthesis with 4-Chloropyridine-2-carbothioamide

| Reactant 1 | Reactant 2 (α-haloketone) | Product |

|---|---|---|

| 4-Chloropyridine-2-carbothioamide | Phenacyl bromide | 2-(4-Chloropyridin-2-yl)-4-phenylthiazole |

| 4-Chloropyridine-2-carbothioamide | Chloroacetone | 2-(4-Chloropyridin-2-yl)-4-methylthiazole |

Formation of Nitrogen- and Sulfur-Containing Heterocycles

The versatile reactivity of the carbothioamide moiety extends to the synthesis of a variety of other nitrogen- and sulfur-containing heterocycles, such as thiadiazoles. mdpi.com These reactions often involve condensation and cyclization with reagents that can react with both the sulfur and nitrogen atoms of the thioamide group.

One significant pathway is the reaction with hydrazonoyl halides. epa.gov In this process, 4-Chloropyridine-2-carbothioamide can react with a hydrazonoyl halide in the presence of a base, such as triethylamine, to yield 1,3,4-thiadiazole (B1197879) derivatives. The reaction proceeds through the initial formation of a thiohydrazonate intermediate, which then undergoes intramolecular cyclization to form the stable five-membered thiadiazole ring. epa.gov This method provides a route to highly substituted thiadiazoles containing the 4-chloropyridinyl moiety.

Furthermore, the carbothioamide group can undergo intramolecular cyclization under different conditions. For instance, oxidative cyclization can lead to the formation of fused heterocyclic systems. Depending on the reaction partners and conditions, other heterocycles like 1,2,4-triazoles can also be synthesized, often by reacting the thioamide with hydrazines or related compounds. mdpi.com The synthesis of thiazolo[5,4-b]pyridines has been achieved from related thioamides, indicating that such fused systems could potentially be derived from 4-Chloropyridine-2-carbothioamide. researchgate.net These transformation pathways highlight the compound's utility as a precursor for diverse heterocyclic structures with potential applications in various fields of chemistry.

Table 2: Formation of Heterocycles from 4-Chloropyridine-2-carbothioamide

| Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazonoyl Halides | 1,3,4-Thiadiazoles | Condensation/Cyclization epa.gov |

| Hydrazine (B178648) Hydrate followed by an acid | 1,2,4-Triazoles | Condensation/Cyclization mdpi.com |

Applications and Research Perspectives in Chemical Biology and Material Science

A Key Intermediate in the Synthesis of Biologically Active Molecules

The inherent reactivity and structural features of 4-Chloropyridine-2-carbothioamide make it a valuable starting material for medicinal chemists. The presence of the chloro- substituent and the carbothioamide group allows for a variety of chemical modifications, enabling the creation of extensive libraries of derivative compounds for biological screening.

Crafting Anti-Inflammatory Agents from the Pyridine (B92270) Carbothioamide Core

The pyridine carbothioamide scaffold has emerged as a promising framework for the development of new anti-inflammatory drugs. Researchers have synthesized and evaluated a range of pyridine carbothioamide analogs for their ability to modulate key inflammatory pathways. These compounds have shown potential in inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial mediators of the inflammatory response.

For instance, a series of novel dexketoprofen (B22426) amide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant potential. Among these, certain derivatives exhibited potent in vivo anti-inflammatory activity, comparable to the parent drug, dexketoprofen. In vitro assays revealed that while most of the new compounds had low inhibitory activity against COX-1, one derivative showed significant COX-2 inhibition. The enhanced binding affinity of this derivative for COX-2 was attributed to its ability to form multiple electrostatic interactions within the active site of the enzyme. nih.gov

Another study focused on the synthesis of new heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran moieties as potential COX-2 inhibitors. The anti-inflammatory efficacy of these compounds was evaluated in vitro through protein denaturation inhibition and cell membrane protection assays. Several of the synthesized compounds demonstrated potent anti-inflammatory properties. nih.gov

The anti-inflammatory potential of various synthetic and natural pyrimidines has also been extensively researched. These studies suggest that pyrimidine (B1678525) derivatives exert their anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of PGE2 generation through the suppression of COX-1 and COX-2 enzyme activity. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyridine and Related Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| FM4 | COX-2 | 0.74 | researchgate.net |

| FM10 | COX-2 | 0.69 | researchgate.net |

| FM12 | COX-2 | 0.18 | researchgate.net |

| FM2 | 5-LOX | 0.64 | researchgate.net |

| FM4 | 5-LOX | 0.98 | researchgate.net |

| FM7 | 5-LOX | 0.73 | researchgate.net |

| FM8 | 5-LOX | 0.87 | researchgate.net |

| FM12 | 5-LOX | 0.43 | researchgate.net |

| Zileuton (Standard) | 5-LOX | 0.50 | researchgate.net |

| Compound 4 | COX-2 | Significant Inhibition | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Forging Anti-Cancer Agents with the Pyridine Carbothioamide Scaffold

The pyridine scaffold is a well-established pharmacophore in the development of anti-cancer agents. Several FDA-approved drugs for various cancers contain a pyridine ring. sigmaaldrich.com The versatility of the pyridine carbothioamide structure allows for the design of targeted anti-cancer therapies aimed at overcoming challenges such as poor response rates and drug resistance. nih.gov

Research has focused on synthesizing and evaluating various derivatives for their cytotoxic activity against a range of cancer cell lines. For example, a series of new 2-chloropyridine (B119429) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested for their antiproliferative effects. Two compounds, 6o and 6u, demonstrated potent activity against the gastric cancer cell line SGC-7901, with compound 6o also showing significant telomerase inhibitory activity with an IC50 value of 2.3 µM. nih.govmdpi.com

In another study, novel 2-chloro-pyridine derivatives bearing flavone (B191248) moieties were synthesized as potential telomerase inhibitors. Compounds 6e and 6f showed activity against the SGC-7901 gastric cancer cell line, and compound 6e was a potent telomerase inhibitor with an IC50 of 0.8 µM. nih.gov Furthermore, half-sandwich ruthenium (Ru) and osmium (Os) complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide have shown potential as orally active anticancer agents, with some derivatives exhibiting submicromolar IC50 values against four different cancer cell lines.

The design of hybrid molecules incorporating the pyridine scaffold has also proven to be a successful strategy. Pyridine-urea hybrid compounds have been developed and have shown potent submicromolar anticancer activity against breast and colon cancer cell lines. sigmaaldrich.com

Table 2: In Vitro Anti-Cancer Activity of Selected Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6o | SGC-7901 (Gastric) | Potent Activity | nih.govmdpi.com |

| Compound 6u | SGC-7901 (Gastric) | Potent Activity | nih.govmdpi.com |

| Compound 6o (Telomerase) | - | 2.3 | nih.govmdpi.com |

| Compound 6e | SGC-7901 (Gastric) | 22.28 (µg/mL) | nih.gov |

| Compound 6f | SGC-7901 (Gastric) | 18.45 (µg/mL) | nih.gov |

| Compound 6e (Telomerase) | - | 0.8 | nih.gov |

| Ru/Os complexes with PPh3 | Various | Submicromolar | |

| Pyridine-urea hybrid 8a | MCF7 (Breast) | 0.06 | sigmaaldrich.com |

| Pyridine-urea hybrid 8h | HCT116 (Colon) | 0.33 | sigmaaldrich.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigating the Antimycobacterial Properties of Carbothioamide Derivatives

The search for new and effective treatments for mycobacterial infections, such as tuberculosis, is a global health priority. The pyridine carbothioamide scaffold has been explored for its potential antimycobacterial activity.

A study on a series of 4-alkylthiopyridine-2-carbothioamides revealed good antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and Mycobacterium fortuitum. The activity of these compounds was found to be influenced by the hydrophobicity of the alkyl group, with some derivatives showing comparable or better activity than the standard drug isoniazid.

Another study focused on enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide (isoniazid) by linking it to other antimicrobial agents. Many of the resulting derivatives exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, outperforming isoniazid, particularly against drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.

Table 3: Antimycobacterial Activity of Selected Pyridine Carbothioamide and Related Derivatives

| Compound Class | Mycobacterium Species | MIC | Reference |

|---|---|---|---|

| 4-Alkylthiopyridine-2-carbothioamides | M. tuberculosis | Good activity | |

| 4-Alkylthiopyridine-2-carbothioamides | M. kansasii | Good activity | |

| 4-Alkylthiopyridine-2-carbothioamides | M. avium | Good activity | |

| 4-Alkylthiopyridine-2-carbothioamides | M. fortuitum | Good activity | |

| Pyridine-4-carbohydrazide derivatives | M. tuberculosis (drug-susceptible & MDR) | ≤0.25 µM | |

| Pyridine-4-carbohydrazide derivatives | M. kansasii | ≤1 µM |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Illuminating Enzyme Inhibition and Mechanisms

The pyridine carbothioamide scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with significant research focused on urease.

Taming Urease with Pyridine Carbothioamide Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is implicated in various pathological conditions, including those caused by Helicobacter pylori. Consequently, the inhibition of urease is a key therapeutic strategy.

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and investigated for their urease inhibitory potential. In one study, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (a derivative of 4-Chloropyridine-2-carbothioamide) exhibited significant urease inhibitory activity with an IC50 value of 1.07 µM. This was considerably more potent than the standard inhibitor thiourea (B124793) (IC50 = 18.93 µM). The study highlighted that the inhibitory potential is influenced by the type and position of substituents on the pyridine ring. For instance, an electron-donating chloro group at the meta position of the pyridine ring of a carbothioamide derivative showed the most potent inhibition.

Unveiling Ligand-Enzyme Interactions through Molecular Docking

Molecular docking simulations have been instrumental in elucidating the binding modes of pyridine carbothioamide derivatives with their target enzymes. These computational studies provide valuable insights into the structure-activity relationships and guide the rational design of more potent inhibitors.

In the case of urease inhibition by pyridine carbothioamide derivatives, molecular docking studies have revealed the key interactions responsible for their inhibitory activity. For the potent inhibitor 5-chloropyridine-2-yl-methylene hydrazine carbothioamide, docking studies showed that it binds within the active site of the urease enzyme. The binding is stabilized by a network of hydrogen bonds, π-π stacking interactions, and van der Waals forces.

Similarly, for 2-chloropyridine derivatives with anti-cancer activity, docking simulations have been used to understand their interaction with telomerase. These studies have helped to identify the probable binding model and the key residues involved in the interaction, providing a basis for the further optimization of these compounds as telomerase inhibitors. nih.govmdpi.comnih.gov

Enzyme Kinetics Studies to Characterize Inhibition Mechanisms

While specific kinetic studies on 4-Chloropyridine-2-carbothioamide are not extensively detailed in publicly available literature, research on analogous pyridine carbothioamide derivatives provides significant insights into their mechanisms of enzyme inhibition. For instance, studies on a series of pyridine carbothioamide derivatives as urease inhibitors have utilized kinetic analyses to determine their mode of action. nih.gov For the most potent compounds in these series, kinetic studies are crucial to demonstrate the binding mode and interaction with the enzyme's active site. nih.gov

In a study on 5-chloropyridine-2-yl-methylene hydrazine carbothioamide, which shares structural similarities, kinetic analysis was performed to understand its potent urease inhibition. nih.gov Such studies typically involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (K_m) and the inhibition constant (K_i). This allows researchers to classify the inhibition as competitive, non-competitive, or uncompetitive, thereby elucidating how the compound interferes with the enzyme's catalytic cycle.

Furthermore, investigations into organometallic complexes containing pyridinecarbothioamide (PCA) ligands have employed spectroscopic techniques like ¹H NMR to study their reactivity with biomolecules such as amino acids. researchgate.net Density Functional Theory (DFT) calculations have also been used to understand the energetics of the compound's structural forms, such as its protonated and deprotonated states, which can influence its interaction with biological targets. researchgate.net These approaches help to build a comprehensive picture of the inhibition mechanism at a molecular level.

Structure-Activity Relationship (SAR) Investigations in Pyridine Carbothioamide Series

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyridine carbothioamide series, several studies have shed light on the importance of substituent placement and nature on their inhibitory potential.

A key finding is the significant impact of halogen substitution on the pyridine ring. Research on pyridine carbothioamide analogs has shown that the presence of a chloro group can be critical for potency. tandfonline.com Specifically, for anti-inflammatory activity, a chloro group at the 5th position of the pyridine ring was found to contribute to the highest potency. tandfonline.com Similarly, in the context of urease inhibition, a chloro group at the meta position (position 5) of the pyridine ring in a carbothioamide derivative resulted in the most potent inhibitory activity, with an IC₅₀ value of 1.07 ± 0.043 µM. nih.gov

Conversely, some studies on the broader class of pyridine derivatives have noted that the presence of halogen atoms can sometimes lead to lower antiproliferative activity, highlighting the complexity of SAR and its dependence on the specific biological target. nih.gov The substitution of the thioamide group itself is also critical; replacing it with a standard amide group has been shown in some contexts to abolish the biological activity of the molecule. nih.gov

The table below summarizes findings from SAR studies on related pyridine carbothioamide derivatives, illustrating the effect of different substituents on their biological activity.

| Base Scaffold | Substitution Position | Substituent | Observed Activity | Reference |

| Pyridine Carbothioamide | 5 | Chloro | Highest anti-inflammatory potency | tandfonline.com |

| Pyridine Carbothioamide | 5 | Chloro | Most potent urease inhibition (IC₅₀ = 1.07 µM) | nih.gov |

| Pyridine Carbothioamide | 6 | Methyl | Favorable binding to COX-1 (Docking Score = -6.9 kcal/mol) | tandfonline.com |

| Pyridine Carbothioamide | 6 | Methoxy | Reduced binding score compared to methyl substitution | tandfonline.com |

| N-phenyl-thioamide | 4 (on phenyl ring) | Chloro | Essential for high antiproliferative activity | nih.gov |

These studies collectively underscore that the chloro-substitution, as seen in 4-Chloropyridine-2-carbothioamide, is a key structural feature that can significantly influence the compound's interaction with biological targets. The position of this substitution is crucial, with meta-positioning often yielding potent activity. nih.govtandfonline.com

Utility in Agrochemical Research as a Building Block for Herbicides and Fungicides

The pyridine ring is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. google.com The structural analog of the target compound, 4-Chloropyridine-2-carboxamide, is explicitly noted for its use in formulating agrochemicals, including herbicides and fungicides, to enhance crop protection. researchgate.net This established utility of the 4-chloro-pyridine core structure strongly suggests the potential of 4-Chloropyridine-2-carbothioamide as a valuable intermediate in this field.

The development of novel pesticides often involves modifying existing chemical scaffolds to discover new biological activities or improve properties. epo.org For example, research has shown that derivatives of pyridine can act as potent inhibitors of enzymes crucial for weed survival, such as protoporphyrinogen (B1215707) oxidase (PPO). bldpharm.com The synthesis of various pyridine derivatives is a common strategy to find new lead compounds for herbicides. bldpharm.com

The thioamide group (-C(S)NH₂) present in 4-Chloropyridine-2-carbothioamide can offer different chemical properties compared to its carboxamide counterpart, such as altered lipophilicity and binding interactions, which could be exploited in the design of new active ingredients. The synthesis of pesticide-active compounds often involves the reaction of intermediates like pyridine carbothioamides with other reagents to build more complex molecules. Therefore, 4-Chloropyridine-2-carbothioamide serves as a key building block, providing a ready-made chlorinated pyridine scaffold for the synthesis of new potential herbicides and fungicides.

Contributions to Material Science: Specialty Polymers and Resins

In the realm of material science, pyridine-containing compounds are explored for their ability to impart specific properties to polymers and other materials. The closely related 4-Chloropyridine-2-carboxamide is reported to be involved in the production of specialty polymers and resins. researchgate.net These materials are noted for having enhanced thermal and chemical resistance, properties that are highly desirable in advanced applications. researchgate.net

The incorporation of the pyridine moiety into a polymer backbone can introduce sites for hydrogen bonding, metal coordination, and acid-base interactions, which can influence the material's mechanical and thermal properties. The presence of a halogen atom like chlorine can further modify properties such as flame retardancy and reactivity for subsequent polymer modifications.

While direct research on the integration of 4-Chloropyridine-2-carbothioamide into polymers is not widely documented, its structural similarity to the carboxamide analog suggests its potential as a monomer or modifying agent. The thioamide group, with its different electronic and steric profile compared to the amide group, could lead to polymers with novel characteristics. Its potential use as a precursor in the synthesis of more complex heterocyclic systems could also yield monomers for new classes of high-performance polymers. nih.gov

Analytical Chemistry Applications as a Reference Standard in Chromatographic Methods

In analytical chemistry, the availability of pure chemical substances as reference standards is essential for the accuracy and reliability of quantitative and qualitative analyses. These standards are used to confirm the identity of a substance and to determine its concentration in a sample.

The analog, 4-Chloropyridine-2-carboxamide, is utilized as a reference standard in various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.net Its availability in high purity (e.g., >97%) allows analytical laboratories to develop and validate methods for analyzing related compounds in diverse samples, including pharmaceutical formulations and environmental matrices. researchgate.net

Similarly, 4-Chloropyridine-2-carbothioamide, when available in a well-characterized, high-purity form, can serve as an analytical standard. It would be indispensable for:

Method Development: Developing new HPLC or Gas Chromatography (GC) methods for the separation and detection of pyridine carbothioamide derivatives.

Quality Control: Quantifying the amount of 4-Chloropyridine-2-carbothioamide in reaction mixtures or as an impurity in other chemical products.

Metabolism Studies: Identifying and quantifying metabolites of pyridine carbothioamide-based drugs or agrochemicals in biological samples.

The commercial availability of 4-Chloropyridine-2-carbothioamide from chemical suppliers facilitates its use in research and as a potential reference material for analytical purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloropyridine-2-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-chloropyridine-2-carboxylic acid derivatives with thioamide precursors. Key steps include:

- Chlorination : Use of reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid group.

- Thioamide Formation : Reaction with ammonium thiocyanate (NH₄SCN) or Lawesson’s reagent under reflux conditions in anhydrous solvents (e.g., toluene or dichloromethane) .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization (typically 60–80%) depends on stoichiometric ratios, solvent choice, and temperature control .

Q. How can researchers verify the purity and structural integrity of 4-Chloropyridine-2-carbothioamide?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, thiocarbonyl S at δ ~200 ppm in ¹³C NMR) .

- HPLC-MS : Assess purity (>98%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm .

- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) within ±0.3% of theoretical values .

Q. What are the key physicochemical properties of 4-Chloropyridine-2-carbothioamide relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water. Solubility profiles guide solvent selection for reactions or biological assays .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C. Stability testing via TLC or accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- pKa : Estimated pKa ~3.5 (pyridine nitrogen) and ~10.5 (thioamide group), influencing reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-Chloropyridine-2-carbothioamide across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Impurity Interference : Validate compound purity via HPLC and retest activity .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤1% to avoid cytotoxicity) .

- Target Selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity and rule off-target effects .

Q. What strategies enhance the bioavailability of 4-Chloropyridine-2-carbothioamide in in vivo studies?

- Methodological Answer : Address poor bioavailability (common with thioamides) via:

- Prodrug Design : Mask the thiocarbonyl group with hydrolyzable esters or amides .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and plasma half-life .

- Metabolic Stability : Test hepatic microsomal stability and modify substituents (e.g., fluorination) to reduce CYP450-mediated degradation .

Q. How can computational methods predict the reactivity of 4-Chloropyridine-2-carbothioamide in novel synthetic pathways?

- Methodological Answer : Use in silico tools to model reaction mechanisms:

- DFT Calculations : Optimize transition states for nucleophilic substitution at the 4-chloro position (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMF vs. THF) .

- Retrosynthetic Analysis : Leverage software (e.g., ChemAxon) to propose feasible routes using available building blocks .

Q. What are the best practices for handling contradictions between experimental and theoretical data in crystallographic studies of 4-Chloropyridine-2-carbothioamide?

- Methodological Answer : Address mismatches (e.g., bond length deviations >0.05 Å) via:

- Data Validation : Cross-check experimental XRD results with Cambridge Structural Database (CSD) entries for analogous compounds .

- Thermal Motion Analysis : Refine anisotropic displacement parameters to account for crystal packing effects .

- Computational Crystallography : Compare experimental data with DFT-optimized gas-phase structures to identify lattice-induced distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.